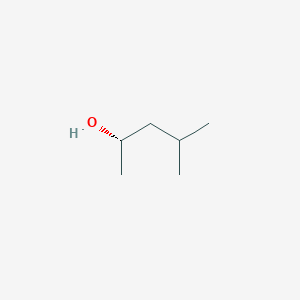![molecular formula C10H15NO3Si B088465 Silane, trimethyl[(4-nitrophenyl)methoxy]- CAS No. 14856-73-6](/img/structure/B88465.png)
Silane, trimethyl[(4-nitrophenyl)methoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[(4-nitrophenyl)methoxy]- is an organosilicon compound with the molecular formula C10H15NO3Si It contains a silane group bonded to a trimethyl group and a 4-nitrophenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(4-nitrophenyl)methoxy]- typically involves the reaction of trimethylchlorosilane with 4-nitrophenylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Trimethylchlorosilane+4-nitrophenylmethanol→Silane, trimethyl[(4-nitrophenyl)methoxy]-+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[(4-nitrophenyl)methoxy]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Silane, trimethyl[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and subsequent condensation to form siloxanes.
Substitution Reactions: The nitro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted phenyl derivatives.
Reduction: 4-aminophenyl derivatives.
科学研究应用
Silane, trimethyl[(4-nitrophenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for bioanalytical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of Silane, trimethyl[(4-nitrophenyl)methoxy]- involves its ability to undergo hydrolysis and condensation reactions, forming stable siloxane bonds. These reactions are facilitated by the presence of moisture or catalysts. The nitro group on the phenyl ring can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Similar in structure but lacks the 4-nitrophenylmethoxy group.
Phenyltrimethoxysilane: Contains a phenyl group instead of a 4-nitrophenylmethoxy group.
Vinyltrimethoxysilane: Contains a vinyl group instead of a 4-nitrophenylmethoxy group.
Uniqueness
Silane, trimethyl[(4-nitrophenyl)methoxy]- is unique due to the presence of both the silane and 4-nitrophenylmethoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
IUPAC Name |
trimethyl-[(4-nitrophenyl)methoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3Si/c1-15(2,3)14-8-9-4-6-10(7-5-9)11(12)13/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFHZCAAMBBYBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346279 |
Source


|
| Record name | Silane, trimethyl[(4-nitrophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14856-73-6 |
Source


|
| Record name | Silane, trimethyl[(4-nitrophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
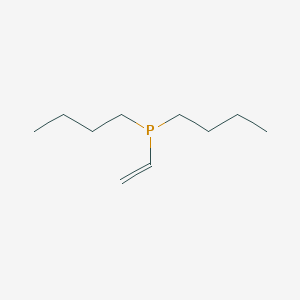
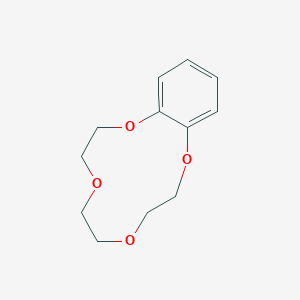
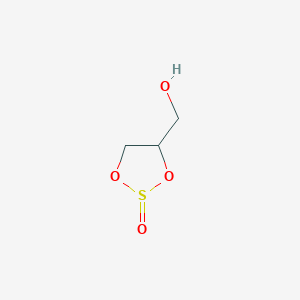
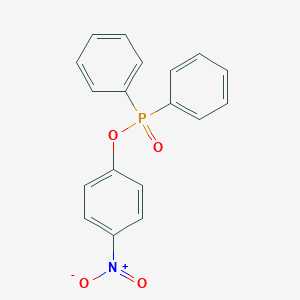
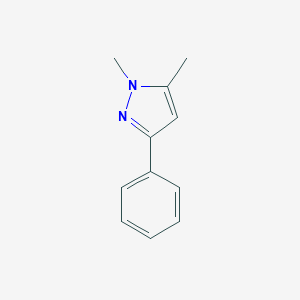
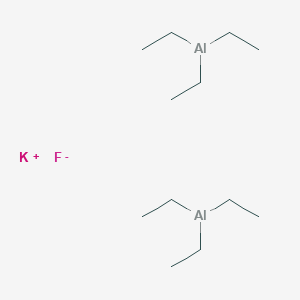
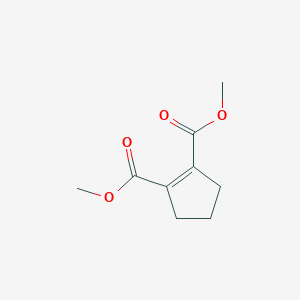
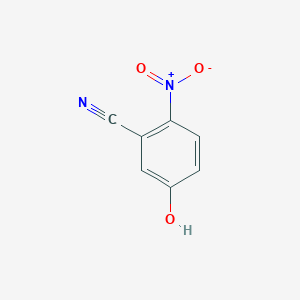
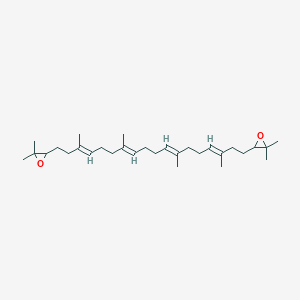

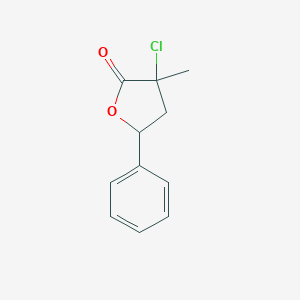
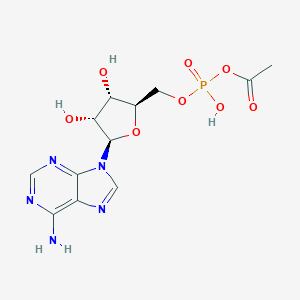
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
